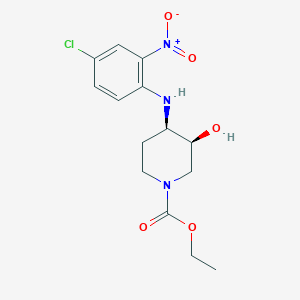

Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate

Description

Properties

CAS No. |

84682-25-7 |

|---|---|

Molecular Formula |

C14H18ClN3O5 |

Molecular Weight |

343.76 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1 |

InChI Key |

ZNRFAHRTOBFRME-YPMHNXCESA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:

Nitration: The process begins with the nitration of aniline to form 4-chloro-2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Formation of Piperidine Derivative: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction involving appropriate precursors under controlled conditions.

Esterification: The final step is the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-2-nitroaniline derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylic acid.

Scientific Research Applications

Biological Activities

Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate exhibits several biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Studies have indicated that piperidine derivatives, including this compound, possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and providing insights into its potential as an antimicrobial agent .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of α-glucosidase, which is relevant in diabetes management . This inhibition can help regulate blood sugar levels by delaying carbohydrate absorption.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. Investigations into its effects on cancer cell lines have indicated cytotoxicity and the ability to induce apoptosis in specific cancer types .

Case Studies and Research Findings

Several research findings support the applications of this compound:

- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their antimicrobial activity against standard bacterial strains, showing that modifications in the piperidine structure significantly affected potency .

- α-glucosidase Inhibition : A series of experiments demonstrated that certain hydroxypiperidine derivatives could effectively inhibit α-glucosidase, with molecular docking studies providing insights into binding interactions .

- Anticancer Activity : Research focused on the synthesis of piperidine-based compounds revealed their potential in cancer therapy, suggesting that structural modifications could enhance their efficacy against tumor cells .

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogues Identified

(a) tert-Butyl trans-4-[(Cyclopropylcarbonyl)amino]-3-hydroxypiperidine-1-carboxylate (C37)

- Structure : Trans-configuration at C3/C4, tert-butyl ester, cyclopropylcarbonyl amide substituent.

- Synthesis : Low yield (13%) due to steric challenges during cyclopropanecarbonyl chloride coupling .

- Key Differences: Stereochemistry: Trans vs. Ester Group: tert-Butyl ester (bulky, protective) vs. ethyl ester (smaller, labile). Substituent: Cyclopropylcarbonyl (electron-neutral) vs. nitro-chlorophenyl (electron-withdrawing).

(b) Ethyl 4-Oxo-1-piperidinecarboxylate (ASE 2474)

- Structure : Lacks hydroxyl and aromatic amine groups; features a ketone at C3.

- Physicochemical Properties : Lower polarity compared to the target compound due to absence of nitro and hydroxyl groups .

(c) 1-Ethylpiperazine (ASE 2594)

Comparative Data Table

Impact of Functional Groups and Stereochemistry

- The chloro substituent improves lipophilicity, which may influence bioavailability .

- Hydroxyl Group : The cis-configured hydroxyl at C3 enables intramolecular hydrogen bonding with the adjacent amine, stabilizing the conformation. This is absent in trans-configured C37 .

- Ester Moieties : The ethyl ester in the target compound may confer better solubility in polar solvents compared to the bulky tert-butyl ester in C35.

Research Implications

- Biological Relevance : The nitro-aromatic motif in the target compound is common in pharmaceuticals (e.g., antimicrobials), whereas C37’s cyclopropyl group is often used in protease inhibitors. Structural studies using SHELX/ORTEP are essential for elucidating binding conformations .

Biological Activity

Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate, with the CAS number 53786-44-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN3O4 |

| Molecular Weight | 327.76 g/mol |

| Purity | 98.00% |

| Synonyms | Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate |

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It is believed to have a significant affinity for various receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.

- Dopamine Transporter (DAT) : The compound shows a high affinity for DAT, which is crucial for dopamine reuptake in the brain. This interaction suggests potential applications in treating conditions like depression and ADHD by enhancing dopaminergic signaling .

- Norepinephrine Transporter (NET) : In addition to DAT, it also interacts with NET, indicating a dual mechanism that may enhance norepinephrine levels, further contributing to its psychoactive properties .

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound have demonstrated significant neuropharmacological effects. For instance:

- Locomotor Activity : Studies have shown that similar compounds can elevate locomotor activity significantly longer than cocaine, suggesting a potential for use in managing stimulant-related disorders .

- Treatment of Neurological Disorders : Compounds with similar structures have been evaluated for their efficacy in treating neurological disorders such as drug addiction and depression. The ability to modulate dopamine and norepinephrine levels positions these compounds as candidates for further research in therapeutic contexts .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit the uptake of neurotransmitters effectively. For example:

Q & A

Q. What synthetic methodologies are reported for synthesizing cis-4-aminopiperidine derivatives analogous to Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate?

- Methodological Answer : A common approach involves reductive amination and hydrogenation steps. For example, cis-4-(benzylamino)-3-methoxypiperidine-1-carboxylate derivatives are synthesized via reductocondensation of piperidinones with amines (e.g., benzylamine) under H₂/Pd-C catalysis . Key steps include:

- Hydrolysis of acetal intermediates to yield piperidinones.

- Protection/deprotection strategies for amino and hydroxyl groups.

- Alkylation using reagents like 3-(4-fluorophenoxy)propyl chloride in DMF with triethylamine (TEA) as a base .

- Table 1 : Synthetic Steps for Analogous Piperidine Derivatives

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Hydrolysis | H₂SO₄, H₂O, reflux | Acetal to piperidinone |

| 2 | Reductive Amination | H₂, Pd-C, methanol | Cis-configuration stabilization |

| 3 | Alkylation | Alkyl halide, TEA, DMF | Introduce substituents |

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (e.g., cis-3-hydroxyl and 4-amino protons), aromatic protons from the 4-chloro-2-nitrophenyl group, and ester carbonyl (δ ~165-170 ppm).

- IR Spectroscopy : Confirm hydroxyl (3200-3600 cm⁻¹), nitro (1520-1350 cm⁻¹), and ester (1720-1750 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl carboxylate group).

- Safety Note : Follow protocols for handling irritants (e.g., skin/eye protection, ventilation) .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, methanol).

- Emergency Measures :

- Skin Contact : Rinse immediately with water; seek medical attention for irritation .

- Inhalation : Move to fresh air; consult poison control if symptoms persist .

Advanced Research Questions

Q. How can X-ray crystallography resolve the cis-configuration of the piperidine ring and nitro group orientation?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The cis-relationship between the 3-hydroxyl and 4-amino groups is confirmed via torsion angles (e.g., C3-C4-N-C(aromatic)) .

- Visualization : ORTEP-III (WinGX suite) generates thermal ellipsoid plots to validate spatial arrangement .

Q. How can regioselectivity challenges during the introduction of the 4-chloro-2-nitrophenyl group be addressed?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Optimize nitration/chlorination sequence. The nitro group’s meta-directing effect may require protection of the piperidine amino group to prevent undesired side reactions.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance nitrophenyl group attachment at the 4-position .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).

Q. How to resolve discrepancies between computational predictions (DFT) and experimental NMR data?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between cis-3-OH and 4-NH protons).

- DFT Optimization : Adjust solvent models (e.g., PCM for methanol) and conformer populations in Gaussian or ORCA software.

- Statistical Validation : Use RMSD (Root Mean Square Deviation) to quantify agreement between calculated and observed chemical shifts .

Q. What strategies stabilize the nitro group against reduction during catalytic hydrogenation?

- Methodological Answer :

- Selective Catalysts : Employ Pearlman’s catalyst (Pd(OH)₂/C) over Pd-C to minimize nitro reduction.

- Reaction Conditions : Use low H₂ pressure (1-2 atm) and monitor via in situ FTIR to detect intermediate amines.

- Protection : Temporarily convert the nitro group to an inert moiety (e.g., Boc-protected amine) before hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.